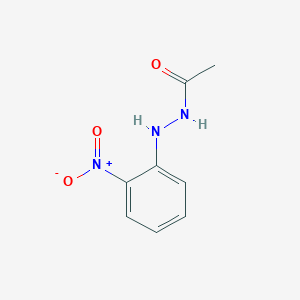

N'-(2-Nitrophenyl)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(2-Nitrophenyl)acetohydrazide is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N'-(2-Nitrophenyl)acetohydrazide is synthesized through the condensation reaction between 2-nitrophenylacetic acid and hydrazine derivatives. The characterization of this compound typically involves techniques such as:

- Infrared (IR) Spectroscopy : Identifying functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirming molecular structure.

- Mass Spectrometry : Determining molecular weight.

These methods confirm the presence of the hydrazone linkage and nitro group, which are crucial for its biological activity .

Biological Activities

The compound exhibits a variety of biological activities, making it a candidate for pharmaceutical applications. Key activities include:

- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess significant antibacterial and antifungal properties against pathogens like Escherichia coli and Aspergillus niger .

- Anticancer Properties : Research indicates that this compound has potential anticancer effects, particularly against breast cancer cell lines (e.g., MCF-7). In vitro studies demonstrate its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in various models .

Metal Complexes

This compound can form complexes with transition metals, enhancing its biological activity. These metal complexes have shown:

- Increased Antimicrobial Efficacy : Metal complexes often exhibit enhanced antimicrobial properties compared to their non-complexed forms, making them valuable in developing new antimicrobial agents .

- Potential in Cancer Therapy : Some metal complexes have demonstrated improved anticancer activity, with mechanisms involving DNA interaction and inhibition of tumor growth .

Applications in Material Science

Beyond biological applications, this compound has potential uses in material science:

- Dyes and Pigments : Its azo derivatives are explored for use in dyes due to their vibrant colors and stability .

- Catalysis : The compound's ability to act as a ligand in catalysis is being researched, particularly in organic transformations .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on MCF-7 and NCI-H460 cell lines. Results indicated a significant reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of the compound was tested against various bacterial strains using the well diffusion method. The results showed zones of inhibition comparable to established antibiotics, highlighting its potential as a therapeutic agent .

Análisis De Reacciones Químicas

Nucleophilic Reactions

The hydrazide group (-NH-NH₂) undergoes nucleophilic substitutions with acylating and arylating agents:

-

Acetylation : Refluxing with acetic acid produces N'-acetyl derivative 5 in high yield .

-

Formylation : Treatment with formic acid yields N-formyl derivative 4 .

-

Phenyl isothiocyanate reaction : Forms 4-phenyl-1-(7-hydroxy-2-oxo-2H-chromen-4-acetyl)-thiosemicarbazide (7 ) at room temperature .

These reactions exploit the nucleophilic nature of the hydrazide’s terminal amine, facilitating the formation of stable semicarbazide and thiosemicarbazide derivatives .

Cyclocondensation Reactions

The compound participates in cyclizations to form heterocycles:

3.1. With 1,3-Diketones

Condensation with acetylacetone in ethanol (catalytic acetic acid) yields pyrazole derivative 11 (54% yield) .

3.2. With Carbon Disulfide (CS₂)

Heating with CS₂ in ethanolic KOH produces 1,3,4-thiadiazole derivative 12 via cyclodesulfurization .

3.3. With Potassium Thiocyanate (KSCN)

Reaction with KSCN under acidic conditions forms intermediate salt 13 , which cyclizes to triazole derivative 14 upon heating in aqueous KOH .

Structural and Crystallographic Insights

The nitro group’s twisted conformation (19.3°) influences reactivity by modulating electronic effects. Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, forming a double-column structure .

Propiedades

Número CAS |

14674-17-0 |

|---|---|

Fórmula molecular |

C8H9N3O3 |

Peso molecular |

195.18 g/mol |

Nombre IUPAC |

N'-(2-nitrophenyl)acetohydrazide |

InChI |

InChI=1S/C8H9N3O3/c1-6(12)9-10-7-4-2-3-5-8(7)11(13)14/h2-5,10H,1H3,(H,9,12) |

Clave InChI |

YEMZEMNLHVJVJK-UHFFFAOYSA-N |

SMILES |

CC(=O)NNC1=CC=CC=C1[N+](=O)[O-] |

SMILES canónico |

CC(=O)NNC1=CC=CC=C1[N+](=O)[O-] |

Key on ui other cas no. |

14674-17-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.